3-bromo-1-methyl-1H-indazole
Overview
Description
3-bromo-1-methyl-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a fusion of benzene and pyrazole rings. Indazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the indazole core can influence its reactivity and physical properties, making it a valuable compound for chemical synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One approach is the ultrasound-promoted catalyst-free one-pot four-component synthesis, which has been successfully applied to synthesize 2H-indazolo[2,1-b]phthalazine-triones using a neutral ionic liquid . Although this method does not directly pertain to 3-bromo-1-methyl-1H-indazole, it demonstrates the versatility of indazole synthesis under catalyst-free conditions. Another method involves the N1-arylation of indazole precursors, as seen in the preparation of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide . Additionally, nucleophilic substitution has been used to synthesize methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, indicating the potential for similar strategies in the synthesis of brominated indazole derivatives .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single-crystal X-ray diffraction, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonding . Such detailed structural analysis is crucial for understanding the properties and reactivity of indazole derivatives, including 3-bromo-1-methyl-1H-indazole.
Chemical Reactions Analysis
Indazole derivatives undergo a range of chemical reactions, including bromination, which is particularly relevant for the synthesis of brominated compounds like 3-bromo-1-methyl-1H-indazole. The bromination of indazole has been studied, showing reactivity at different positions depending on the nature of the indazole species (cationic, molecular, or anionic) . This information is valuable for predicting the reactivity of 3-bromo-1-methyl-1H-indazole in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were studied using experimental and computational methods, providing insights into the electronic characteristics of the indazole ring system . The crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid was also analyzed, highlighting the importance of hydrogen bonding in the solid-state arrangement of indazole derivatives . These studies contribute to a deeper understanding of the properties of indazole compounds, which can be extrapolated to 3-bromo-1-methyl-1H-indazole.
Scientific Research Applications
Molecular and Crystal Structure Studies
3-Bromo-1-methyl-1H-indazole has been studied for its crystal and molecular structure. For instance, compounds including 3-bromo-1-methyl-1H-indazole have been characterized by X-ray diffraction and NMR spectroscopy. These studies provide insight into the molecular parameters and structural features of such compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Cabildo et al., 2011).
Antioxidant and Antigrowth Properties
A study on 7-carbo-substituted 5-bromo-3-methylindazoles revealed their significant α-glucosidase inhibition and antioxidant potential. These compounds have shown antigrowth effects against specific cancer cell lines, indicating their potential in cancer research and treatment (Mphahlele et al., 2020).
Synthesis of Derivatives
The synthesis of 3-substituted 1H-indazole derivatives using 3-bromo-1H-indazole has been explored. This process is noted for its general applicability and efficiency in producing a variety of indazole derivatives, which can be used in further pharmaceutical and chemical research (Welch et al., 1992).
Supramolecular Structure Analysis
Research on the structures of NH-indazoles, including compounds similar to 3-bromo-1-methyl-1H-indazole, has provided insights into their supramolecular interactions. These studies aid in understanding the chemical behavior of indazoles and their derivatives in various applications (Teichert et al., 2007).
Antibacterial Activity
Indazoles synthesized from bromo-1H-indazoles have been screened for antibacterial activity. This demonstrates the potential of such compounds in developing new antibacterial agents (Brahmeshwari et al., 2014).
Safety And Hazards
3-Bromo-1-methyl-1H-indazole is classified as acutely toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound should be handled with personal protective equipment and face protection. It should not be ingested, and if swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
3-bromo-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWKILCVWZZDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625622 | |
Record name | 3-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-indazole | |
CAS RN |
326474-67-3 | |
Record name | 3-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 326474-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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